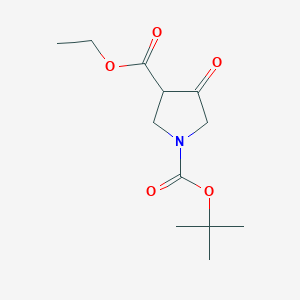

1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Description

The exact mass of the compound 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRFSVAKVCSOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446535 | |

| Record name | 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146256-98-6 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4-oxo-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146256-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: Spectroscopic and Synthetic Profile of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS No: 146256-98-6), a key building block in the synthesis of various biologically active molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Spectroscopic Data

A thorough analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. While a complete set of publicly available experimental spectra is not readily accessible, typical spectroscopic data for this compound, based on its structure and data from similar compounds, are summarized below.

Table 1: Spectroscopic Data Summary

| Spectroscopy Type | Data |

| ¹H NMR | Data not available in the searched resources. |

| ¹³C NMR | Data not available in the searched resources. |

| Infrared (IR) | Data not available in the searched resources. |

| Mass Spectrometry (MS) | Data not available in the searched resources. |

| Molecular Formula | C₁₂H₁₉NO₅[1][2] |

| Molecular Weight | 257.28 g/mol [1][3] |

Experimental Protocols

The following section details the synthetic protocol for 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate as adapted from patent literature, along with general protocols for spectroscopic analysis.

Synthesis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate[4]

This synthesis is a two-step process starting from 1-tert-butoxycarbonyl-3-pyrrolidinone.

Materials:

-

1-tert-butoxycarbonyl-3-pyrrolidinone

-

N,N-dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

Ethyl chloroformate

-

Ice water

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Enolate Formation: To a 1000 mL four-neck flask, add 1-tert-butoxycarbonyl-3-pyrrolidone (120 g) and N,N-dimethylformamide (DMF, 600 mL).

-

Cool the reaction mixture to 0-5°C with stirring.

-

Add sodium hydride (26 g) in batches to the cooled solution.

-

Carboxylation: Slowly add ethyl chloroformate (70.5 g) dropwise over approximately 40 minutes, maintaining the temperature at 0-5°C.

-

Continue stirring the reaction mixture at 0-5°C for 2 hours.

-

Work-up: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice water (3 L).

-

Adjust the pH of the solution to 7 using dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. The reported yield for this procedure is 85%.[4]

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR).

-

The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

Chemical shifts would be reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectral analysis would be performed using a mass spectrometer, with techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

The resulting spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions.

Synthesis Pathway

The synthesis of 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate involves the C-acylation of a protected pyrrolidinone. The key steps are the deprotonation at the α-carbon to the ketone and subsequent reaction with an acylating agent.

Caption: Synthesis of the target compound.

This guide provides a foundational understanding of the synthesis and spectroscopic characteristics of 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. Researchers are encouraged to perform their own analytical characterization to verify the identity and purity of the synthesized compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. The information presented herein is crucial for the structural elucidation, purity assessment, and quality control of this compound, which serves as a valuable building block in medicinal chemistry and drug development.

Molecular Structure

Chemical Formula: C₁₂H₁₉NO₅ Molar Mass: 257.28 g/mol CAS Number: 146256-98-6

The structure of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, including the numbering convention used for NMR assignments, is shown below:

Figure 1. Chemical structure and atom numbering of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is characterized by distinct signals corresponding to the protons of the tert-butyl group, the ethyl group, and the pyrrolidine ring. Due to the presence of the chiral center at C3, the protons on C2 and C5 (CH₂) are diastereotopic and are expected to appear as distinct signals, likely as complex multiplets. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and ester functionalities.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.20 | q | 2H | -OCH₂CH₃ |

| ~3.8-4.0 | m | 2H | H-2 |

| ~3.6-3.8 | m | 2H | H-5 |

| ~3.5 | t | 1H | H-3 |

| ~1.45 | s | 9H | -C(CH₃)₃ |

| ~1.28 | t | 3H | -OCH₂CH₃ |

Note: The predicted chemical shifts and multiplicities are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum is expected to show 10 distinct signals, as two carbons in the tert-butyl group are chemically equivalent. The chemical shifts of the carbonyl carbons (C4 and the two ester carbonyls) will be in the downfield region, while the aliphatic carbons of the pyrrolidine ring and the ester groups will appear in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C-4 |

| ~170 | -COOCH₂CH₃ |

| ~154 | -NCOO- |

| ~81 | -C(CH₃)₃ |

| ~62 | -OCH₂CH₃ |

| ~55 | C-3 |

| ~50 | C-2 |

| ~48 | C-5 |

| ~28 | -C(CH₃)₃ |

| ~14 | -OCH₂CH₃ |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Experimental Protocols

The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue, but this may alter the chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak for ¹³C NMR (CDCl₃ at 77.16 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data for the structural confirmation of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.

Caption: Workflow for NMR data acquisition, processing, and structural elucidation.

This comprehensive guide provides the necessary spectral data, experimental protocols, and logical workflow to aid researchers in the characterization of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. The provided information is essential for ensuring the quality and identity of this important chemical intermediate in various research and development applications.

An In-depth Technical Guide to the Synthesis and Characterization of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the synthetic pathway, including a step-by-step experimental protocol for its preparation. Furthermore, it summarizes its physicochemical properties and provides insights into its characterization through various analytical techniques. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, also known as 4-Oxo-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester, is a versatile synthetic intermediate.[1][2] Its rigid pyrrolidine core, substituted with both a Boc-protecting group and an ethyl ester, makes it a valuable scaffold for the introduction of diverse functionalities. This compound serves as a crucial starting material in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents targeting a range of therapeutic areas.[3] The 4-oxo functionality provides a reactive handle for further chemical modifications, enabling the construction of libraries of compounds for biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is presented in Table 1.

Table 1: Physicochemical Properties of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₉NO₅ | [1] |

| Molecular Weight | 257.28 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [2] |

| CAS Number | 146256-98-6 | [1][4] |

| Boiling Point | 120 °C at 0.4 mmHg | [3] |

| Purity | >97.0% (HPLC) |

Synthesis

The synthesis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is typically achieved through a Dieckmann-type condensation reaction. This intramolecular cyclization of a diester is a powerful method for the formation of five- and six-membered rings. The general synthetic workflow is depicted in the following diagram.

Caption: Synthetic workflow for 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.

Experimental Protocol

This protocol is based on established synthetic methods for similar compounds and provides a detailed procedure for the preparation of the title compound.

Materials:

-

N-Boc-3-pyrrolidinone

-

Sodium hydride (60% dispersion in mineral oil)

-

Ethyl chloroformate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (1M)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Nitrogen or Argon gas inlet

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF. The flask is cooled to 0 °C in an ice-water bath.

-

Enolate Formation: A solution of N-Boc-3-pyrrolidinone in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the corresponding enolate.

-

Acylation: Ethyl chloroformate is added dropwise to the reaction mixture at 0 °C, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of cold water. The resulting aqueous solution is acidified to a neutral pH with 1M hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate as a white to slightly yellow solid.

Characterization

The structure and purity of the synthesized 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate are confirmed by various spectroscopic methods. The expected data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the ethyl group, and the pyrrolidine ring protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all 12 carbon atoms in the molecule, including the carbonyl carbons of the ketone and the two ester groups, the carbons of the tert-butyl and ethyl groups, and the carbons of the pyrrolidine ring.

Note: Specific peak assignments for NMR data are not currently available in the public domain and would need to be determined experimentally.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1740 |

| C=O (Carbamate) | ~1700 |

| C=O (Ester) | ~1735 |

| C-N | ~1160 |

| C-O | ~1250 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 258.13.

Applications in Drug Discovery and Development

1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a valuable building block in drug discovery due to the versatility of the pyrrolidine scaffold.[3] The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs. The presence of orthogonal protecting groups (Boc and ethyl ester) allows for selective deprotection and further functionalization at different positions of the molecule.

The general workflow for utilizing this building block in a drug discovery program is outlined below.

Caption: General workflow for the use of the title compound in drug discovery.

While this compound is a key intermediate, its direct interaction with specific signaling pathways has not been extensively reported in publicly available literature. Its utility lies in its role as a precursor to molecules that may modulate various biological targets. For example, derivatives of substituted pyrrolidines have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), which is involved in the incretin pathway and is a target for the treatment of type 2 diabetes.[5]

Conclusion

1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a synthetically valuable and commercially available building block with significant potential in medicinal chemistry. This guide has provided a detailed overview of its synthesis, including a practical experimental protocol, and a summary of its key physicochemical and spectroscopic properties. The strategic placement of functional groups and protecting groups on the pyrrolidine scaffold allows for the generation of diverse molecular architectures, making it an important tool for the discovery and development of new therapeutic agents. Further research into the biological activities of derivatives synthesized from this compound is warranted.

References

- 1. 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | C12H19NO5 | CID 10868942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | 146256-98-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sciedco.ca [sciedco.ca]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a key heterocyclic building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold, combined with orthogonal protecting groups, makes it a versatile intermediate for the synthesis of a wide array of complex molecular architectures, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical identity, structural features, physicochemical properties, a detailed synthesis protocol, and its application in the development of novel therapeutics. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Chemical Identity and Structure

IUPAC Name: 1-O-tert-butyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate[1]

Synonyms: Ethyl N-Boc-4-oxopyrrolidine-3-carboxylate, 4-Oxo-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester[1]

Chemical Structure:

Molecular Formula: C₁₂H₁₉NO₅[1]

Molecular Weight: 257.28 g/mol [1]

CAS Number: 146256-98-6[1]

The structure features a five-membered pyrrolidine ring, which is a prevalent motif in many biologically active compounds. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be removed under acidic conditions. The molecule also contains a ketone functional group at the 4-position and an ethyl ester at the 3-position, providing multiple sites for further chemical modification.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is presented below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Appearance | White to slightly yellow crystalline powder | [2] |

| Melting Point | 55 - 65 °C | |

| Boiling Point | 120 °C at 0.4 mmHg | [2] |

| Molecular Weight | 257.28 g/mol | [1] |

| Molecular Formula | C₁₂H₁₉NO₅ | [1] |

| Purity (typical) | ≥ 97% (HPLC) | |

| Storage Conditions | 2 - 8 °C |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not consistently reported in publicly available literature. Researchers should perform their own analytical characterization to confirm the identity and purity of the material.

Experimental Protocols

Synthesis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

The following is a detailed protocol for the synthesis of the title compound, adapted from patent literature. This procedure involves the acylation of N-Boc-3-pyrrolidinone.

Materials:

-

1-tert-butoxycarbonyl-3-pyrrolidinone

-

N,N-dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

Ethyl chloroformate

-

Ice water

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a four-necked flask, add 1-tert-butoxycarbonyl-3-pyrrolidone and N,N-dimethylformamide (DMF).

-

Cool the reaction mixture to 0-5°C with stirring.

-

At this temperature, add sodium hydride in batches.

-

Slowly add ethyl chloroformate dropwise over approximately 40 minutes, maintaining the temperature at 0-5°C.

-

Continue stirring the reaction mixture at 0-5°C for 2 hours after the addition is complete.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding ice water.

-

Adjust the pH of the solution to 7 with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the product.

Purification

The crude product can be purified by column chromatography on silica gel. A typical eluent system for similar N-Boc protected pyrrolidine derivatives is a gradient of ethyl acetate in hexanes.

General Procedure for Column Chromatography:

-

Prepare a slurry of silica gel in the initial, less polar eluent mixture.

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Applications in Drug Discovery and Organic Synthesis

1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a valuable intermediate in the synthesis of a variety of biologically active molecules. The pyrrolidine scaffold is a key structural feature in many drugs, particularly those targeting the central nervous system.

Versatile Synthetic Intermediate

The orthogonal protecting groups (Boc and ethyl ester) on the pyrrolidine ring allow for selective deprotection and functionalization at different positions. The ketone at the 4-position can be readily transformed into other functional groups, such as amines or hydroxyls, through reductive amination or reduction, respectively. This versatility makes it a key starting material for creating diverse libraries of compounds for drug screening.

Role in the Synthesis of Neurological Drugs

Pyrrolidine derivatives are known to be key components in drugs targeting neurological disorders. They can serve as scaffolds for the development of anticonvulsants, antidepressants, and agents for treating neurodegenerative diseases. The rigid conformation of the pyrrolidine ring can help in the precise positioning of pharmacophoric groups for optimal interaction with biological targets.

Potential as a Precursor for Enzyme Inhibitors

The 4-oxopyrrolidine moiety can be elaborated into structures that mimic the transition states of enzymatic reactions, making it a valuable precursor for the design of enzyme inhibitors. For instance, derivatives of this compound could be explored as inhibitors of proteases, kinases, or other enzymes implicated in disease.

Visualization of Synthetic and Biological Pathways

To illustrate the utility of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, the following diagrams depict its synthesis workflow and a hypothetical signaling pathway that could be targeted by a drug synthesized from this intermediate.

Caption: Synthetic workflow for 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.

Caption: Hypothetical drug action on a neuronal signaling pathway.

Conclusion

1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its structural features allow for the facile synthesis of complex and diverse molecules, particularly those with applications in neuroscience. The detailed synthetic protocol and compilation of its properties provided in this guide are intended to facilitate its use in research and development settings, ultimately contributing to the discovery of novel therapeutics.

References

Technical Guide: 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS 146256-98-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a versatile heterocyclic building block widely utilized in medicinal chemistry and organic synthesis.[1][2] Its pyrrolidine core is a common motif in a variety of biologically active compounds, making this molecule a valuable starting material for the synthesis of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the available chemical information, synthesis, and potential applications of this compound.

Chemical Information

Identifiers and Nomenclature

| Property | Value |

| CAS Number | 146256-98-6 |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate[4] |

| Synonyms | 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, 4-Oxopyrrolidine-1,3-dicarboxylic acid 1-tert-butyl 3-ethyl ester, Ethyl N-Boc-4-oxopyrrolidine-3-carboxylate[4][5][6][7] |

| Molecular Formula | C₁₂H₁₉NO₅[4] |

| Molecular Weight | 257.28 g/mol [4] |

| InChI | InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3[4] |

| InChIKey | CWRFSVAKVCSOPI-UHFFFAOYSA-N[4] |

| SMILES | CCOC(=O)C1CN(CC1=O)C(=O)OC(C)(C)C[4] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Melting Point | 56.0 to 61.0 °C | [5][6][7] |

| Boiling Point | 120 °C at 0.4 mmHg (lit.) | [1] |

| XlogP | 1.2 | [4] |

| Topological Polar Surface Area | 72.9 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 4 | [4] |

Solubility

Qualitative solubility data for similar N-Boc protected pyrrolidinol compounds suggest high solubility in polar aprotic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, as well as in alcohols like methanol and ethanol. It is expected to have low solubility in nonpolar solvents like hexanes.

Synthesis

A common synthetic route to 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is described in the literature.[1]

Experimental Protocol: Synthesis

Materials:

-

1-tert-butoxycarbonyl-3-pyrrolidinone

-

N,N-dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

Ethyl chloroformate

-

Ice water

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a four-necked flask, add 1-tert-butoxycarbonyl-3-pyrrolidinone and N,N-dimethylformamide (DMF).

-

Cool the reaction mixture to 0-5°C with stirring.

-

Add sodium hydride (NaH) to the cooled mixture in portions.

-

Slowly add ethyl chloroformate dropwise over approximately 40 minutes, maintaining the temperature at 0-5°C.

-

Continue stirring the reaction mixture at 0-5°C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding ice water.

-

Adjust the pH of the solution to 7 with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.[1]

Synthesis Workflow

Biological and Pharmaceutical Information

While specific biological data for 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is not extensively available in the public domain, its utility as a synthetic intermediate provides insight into its potential applications.

Role in Drug Discovery

This compound serves as a key building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.[2]

-

Muscarinic M4 Receptor Modulators: A patent describes the use of 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate in the preparation of muscarinic M4 receptor positive allosteric modulators (PAMs). These modulators are being investigated for the treatment of psychiatric and neurological disorders such as schizophrenia.

-

Anti-inflammatory and Analgesic Agents: The pyrrolidine scaffold is present in many compounds with anti-inflammatory and analgesic properties. Derivatives of this compound are explored for their potential to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain pathways.

Potential Signaling Pathways

Based on its use in synthesizing muscarinic M4 receptor modulators, a potential signaling pathway of its derivatives is the G-protein coupled receptor (GPCR) signaling cascade associated with the M4 receptor. Activation of the M4 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Due to the lack of specific biological studies on 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a detailed diagram of its direct interaction with any signaling pathway cannot be provided.

Experimental Protocols for Biological Assays

Detailed experimental protocols for biological assays performed directly with 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate are not available in the reviewed literature. However, general protocols for assessing the activities of its potential downstream derivatives are outlined below.

General Protocol: In Vitro COX Inhibition Assay

This type of assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

-

Test compound (a derivative of 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate)

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer

-

Detection reagents (e.g., for measuring prostaglandin E2 production)

-

Microplate reader

Procedure (General Outline):

-

Prepare solutions of the test compound at various concentrations.

-

In a microplate, add the COX enzyme, assay buffer, and the test compound or vehicle control.

-

Pre-incubate the mixture for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a set period.

-

Stop the reaction.

-

Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA, fluorescence).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

General Protocol: Muscarinic M4 Receptor Activation Assay

This assay measures the ability of a compound to modulate the activity of the M4 muscarinic receptor.

Materials:

-

Cells expressing the human M4 muscarinic receptor (e.g., CHO or HEK293 cells)

-

Test compound

-

Agonist (e.g., acetylcholine)

-

Assay buffer

-

Detection system to measure downstream signaling (e.g., calcium mobilization, cAMP levels)

-

Plate reader

Procedure (General Outline for a PAM):

-

Plate the M4 receptor-expressing cells in a microplate and culture overnight.

-

Wash the cells with assay buffer.

-

Add the test compound (potential PAM) at various concentrations and incubate.

-

Add a sub-maximal concentration (EC₂₀ or EC₅₀) of the agonist (acetylcholine).

-

Measure the cellular response (e.g., change in intracellular calcium or cAMP) using a plate reader.

-

Calculate the potentiation of the agonist response by the test compound and determine its EC₅₀ for potentiation.

Safety and Toxicology

GHS Hazard Information

Aggregated GHS information from multiple sources indicates the following potential hazards for compounds with the same molecular formula and similar structure.[4]

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

General Toxicological Considerations for N-Boc Pyrrolidine Derivatives

For N-Boc protected pyrrolidine derivatives, toxicological assessment in drug development typically includes studies on acute toxicity, genotoxicity, and repeated-dose toxicity. The Boc protecting group is generally considered to have a low order of toxicity and is readily cleaved under acidic conditions. However, the overall toxicity profile will depend on the entire molecular structure.

Conclusion

1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a valuable and versatile intermediate in the synthesis of complex organic molecules, particularly for the development of new pharmaceuticals. Its utility in the construction of muscarinic M4 receptor modulators highlights its potential in the field of neuroscience. While detailed biological, pharmacological, and toxicological data for this specific compound are limited in the public domain, the information available on its synthesis and its role as a precursor provides a solid foundation for its application in research and drug discovery. Further studies are warranted to fully elucidate the biological activity profile of this compound and its derivatives.

References

- 1. 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | 146256-98-6 [chemicalbook.com]

- 2. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | C12H19NO5 | CID 10868942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-tert-Butyl 3-Ethyl 4-Oxopyrrolidine-1,3-dicarboxylate | 146256-98-6 | TCI AMERICA [tcichemicals.com]

- 6. 1-tert-Butyl 3-Ethyl 4-Oxopyrrolidine-1,3-dicarboxylate | 146256-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 1-tert-Butyl 3-Ethyl 4-Oxopyrrolidine-1,3-dicarboxylate | 146256-98-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

The Genesis and Evolution of 4-Oxopyrrolidine Dicarboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-oxopyrrolidine dicarboxylate core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active molecules. Its unique stereochemical and electronic properties have made it an attractive target for the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these compounds, alongside a summary of their biological activities and the experimental protocols used in their investigation.

A Historical Perspective: The Emergence of a Versatile Scaffold

The precise first synthesis of a 4-oxopyrrolidine dicarboxylate derivative is not straightforward to pinpoint in the historical literature, as early chemical explorations often focused on broader classes of heterocyclic compounds. However, the foundational chemistry enabling their synthesis can be traced back to the late 19th and early 20th centuries with the development of key cyclization reactions.

One of the most logical and historically significant routes to the 4-oxopyrrolidine ring system is the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a β-keto ester. This reaction, first reported by Walter Dieckmann in 1894, provides a powerful method for the formation of five- and six-membered rings.[1][2][3][4] The application of this reaction to suitably substituted aminodiesters would theoretically yield the 4-oxopyrrolidine dicarboxylate core.

Early research into pyrrolidine chemistry was often driven by the study of natural products, such as amino acids like proline and hydroxyproline. The oxidation of hydroxyproline derivatives, for instance, provides a conceptual pathway to 4-oxopyrrolidine structures. While a singular "discovery" paper for the entire class is elusive, the groundwork for their synthesis was laid through these fundamental explorations of cyclization reactions and the chemistry of amino acid derivatives.

The Evolving Landscape of Synthesis

The synthetic strategies towards 4-oxopyrrolidine dicarboxylate derivatives have evolved significantly over the years, moving from classical condensation reactions to more sophisticated and stereoselective methods.

Foundational Synthetic Approaches

The Dieckmann Condensation remains a cornerstone in the synthesis of the 4-oxopyrrolidine ring. The general approach involves the base-catalyzed intramolecular cyclization of a diester, such as a substituted N,N-bis(alkoxycarbonylmethyl)amine.

A generalized workflow for a Dieckmann-type synthesis is depicted below:

Caption: Generalized workflow for Dieckmann condensation to form 4-oxopyrrolidine derivatives.

Modern Synthetic Methodologies

More recent synthetic efforts have focused on achieving greater control over stereochemistry and introducing diverse functionalities. These methods include:

-

Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, offering an efficient route to highly substituted pyrrolidines.

-

Enzymatic and Bio-catalytic Approaches: The use of enzymes offers a green and highly stereoselective alternative for the synthesis of chiral pyrrolidine building blocks.[5] Photoenzymatic synthesis routes have been developed for related chiral pyrrolidines, demonstrating the potential of combining photochemical activation with enzymatic stereocontrol.[5]

-

Transition-Metal Catalyzed Cyclizations: Palladium, rhodium, and other transition metals can catalyze a variety of cyclization reactions to form the pyrrolidine ring with high efficiency and selectivity.

Biological Activities and Therapeutic Potential

4-Oxopyrrolidine dicarboxylate derivatives have been investigated for a wide range of biological activities, highlighting their potential as therapeutic agents.

While comprehensive quantitative data for a wide range of 4-oxopyrrolidine dicarboxylates is not consolidated in a single source, various studies on related structures indicate their potential in several therapeutic areas:

-

Anticancer and Antimicrobial Agents: Derivatives of the closely related 5-oxopyrrolidine have shown promising in vitro anticancer and antimicrobial activities.[6] For example, certain hydrazone derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid have been found to reduce the viability of A549 human lung adenocarcinoma cells.[6]

-

Enzyme Inhibitors: The rigid, constrained conformation of the 4-oxopyrrolidine ring makes it an ideal scaffold for designing enzyme inhibitors. Derivatives have been explored as inhibitors for various enzymes, including:

-

Dipeptidyl Peptidase IV (DPP-4) Inhibitors: 4-Fluoropyrrolidine-2-carbonitrile derivatives have been designed and synthesized as potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[7]

-

Hepatitis C Virus (HCV) Inhibitors: A patent describes the preparation of 4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid derivatives as inhibitors of the HCV NS5B polymerase.

-

-

Neurological Disorders: Constrained analogues of glutamic acid based on the pyrrolidine-2,4-dicarboxylic acid scaffold have been synthesized and evaluated as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders.

The biological activity of these derivatives is often highly dependent on the nature and stereochemistry of the substituents on the pyrrolidine ring. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to understand the relationship between the chemical structure and biological activity, guiding the design of more potent and selective compounds.[8][9][10][11]

Below is a conceptual signaling pathway that could be targeted by a hypothetical 4-oxopyrrolidine dicarboxylate-based enzyme inhibitor:

Caption: Conceptual mechanism of action for a 4-oxopyrrolidine dicarboxylate enzyme inhibitor.

Key Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a related pyrrolidone derivative and a general method for biological evaluation.

Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid[6]

This protocol describes the synthesis of a 5-oxopyrrolidine derivative, which serves as a key intermediate for further derivatization.

Materials:

-

N-(4-aminophenyl)acetamide (1)

-

Itaconic acid

-

Water

-

5% Hydrochloric acid

-

5% Sodium hydroxide solution

Procedure:

-

A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol) and itaconic acid (98 g, 0.75 mol) in water (100 mL) is refluxed for 12 hours.

-

After reflux, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.

-

The mixture is cooled, and the resulting crystalline solid is collected by filtration.

-

The solid is washed with water.

-

Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering, and then acidifying the filtrate with hydrochloric acid to a pH of 5.

-

The purified product, 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid (2), is collected as a white solid.

In Vitro Anticancer Activity Assay (MTT Assay)[6]

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

A549 human lung adenocarcinoma cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Formazan solubilization solution (e.g., DMSO or a buffered SDS solution)

-

96-well plates

-

Microplate reader

Procedure:

-

A549 cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is also included.

-

After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Future Directions

The 4-oxopyrrolidine dicarboxylate scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

-

Asymmetric Synthesis: The development of more efficient and highly stereoselective synthetic methods to access enantiomerically pure derivatives.

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies, aided by computational modeling, to elucidate the key structural features required for potent and selective biological activity.

-

Exploration of New Biological Targets: Screening of 4-oxopyrrolidine dicarboxylate libraries against a wider range of biological targets to identify novel therapeutic applications.

-

Drug Delivery and Formulation: Investigation of advanced drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of promising lead compounds.

The rich chemistry and diverse biological potential of 4-oxopyrrolidine dicarboxylate derivatives ensure their continued importance in the quest for new and improved medicines.

References

- 1. synarchive.com [synarchive.com]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 9. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4D- quantitative structure-activity relationship modeling: making a comeback - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Biological Screening of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique three-dimensional structure allows for diverse functionalization, making it a valuable component in the design of novel therapeutics.[1] This guide outlines a framework for the initial biological screening of a specific pyrrolidine derivative, 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. While this compound is primarily recognized as a versatile building block in organic synthesis,[3][4] its structural motifs warrant investigation into its potential biological activities.

This document provides a comprehensive overview of a hypothetical initial screening cascade, including detailed experimental protocols for assessing cytotoxicity, antimicrobial effects, and receptor binding potential. The methodologies described are established and widely used in the early stages of drug discovery to provide a preliminary assessment of a compound's biological profile.[5][6]

Compound Profile

-

IUPAC Name: 1-O-tert-butyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate[7]

-

CAS Number: 146256-98-6[7]

-

Molecular Formula: C12H19NO5[7]

-

Molecular Weight: 257.28 g/mol [7]

-

Appearance: White to slightly yellow crystalline powder[8]

Initial Biological Screening Cascade

The initial biological evaluation of a novel compound typically follows a tiered approach, beginning with broad assessments of cytotoxicity and antimicrobial activity, followed by more specific assays based on structural similarity to known bioactive molecules.

Cytotoxicity Assessment

A fundamental first step in evaluating a novel compound is to determine its potential for inducing cell death.[9] This is crucial for identifying a therapeutic window and understanding off-target effects. The MTT assay is a widely used colorimetric method for assessing cell viability by measuring metabolic activity.[5][10]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[5][6]

-

Compound Treatment: Prepare serial dilutions of 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate in the appropriate cell culture medium. Treat the cells with a range of concentrations and incubate for 48 hours.[5]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan product.[5]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[5]

Data Presentation: Hypothetical IC50 Values

The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit cell growth by 50%.[5]

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| HeLa | Cervical Cancer | > 100 |

| MCF-7 | Breast Cancer | > 100 |

| HEK293 | Normal Kidney | > 100 |

Interpretation: An IC50 value greater than 100 µM in these initial assays would suggest that 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate has low cytotoxicity against the tested cell lines.

Antimicrobial Screening

Given the prevalence of antimicrobial activity among heterocyclic compounds, screening for antibacterial and antifungal properties is a logical step.[11] The agar well diffusion method provides a straightforward initial assessment of a compound's ability to inhibit microbial growth.[12]

Experimental Protocol: Agar Well Diffusion

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

-

Inoculation: Spread a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) over the surface of the agar plates.[13]

-

Well Creation: Create uniform wells in the agar using a sterile borer.

-

Compound Application: Add a known concentration of 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate dissolved in a suitable solvent (e.g., DMSO) to the wells. A solvent control should also be included.[13]

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Data Acquisition: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[14]

Data Presentation: Hypothetical Zone of Inhibition Data

| Test Microorganism | Type | Hypothetical Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive Bacteria | 0 |

| Escherichia coli | Gram-negative Bacteria | 0 |

| Candida albicans | Fungus | 0 |

Interpretation: A zone of inhibition of 0 mm would suggest that the compound does not possess significant antimicrobial activity against the tested strains under these conditions.

Receptor Binding Assay (Hypothetical)

Many drugs exert their effects by binding to specific receptors.[15] Given that some pyrrolidine derivatives interact with G-protein coupled receptors (GPCRs), a hypothetical screening against a panel of common GPCRs could be considered. A competitive binding assay is often used to determine the affinity of a test compound for a receptor.[15][16]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Receptor Preparation: Prepare cell membranes expressing the target receptor.

-

Assay Setup: In a multi-well plate, combine the receptor preparation, a known radiolabeled ligand with high affinity for the receptor, and varying concentrations of the unlabeled test compound (1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate).

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand, typically by rapid filtration.[17]

-

Data Acquisition: Quantify the amount of radioactivity bound to the filter, which corresponds to the amount of radioligand bound to the receptor.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the Ki (inhibitory constant).

Data Presentation: Hypothetical Receptor Binding Data

| Receptor Target | Hypothetical Ki (µM) |

| Dopamine D2 Receptor | > 50 |

| Serotonin 5-HT2A Receptor | > 50 |

| Muscarinic M1 Receptor | > 50 |

Interpretation: A high Ki value (e.g., > 50 µM) would indicate a low binding affinity of the compound for the tested receptors.

Summary and Future Directions

Based on this hypothetical initial screening, 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate demonstrates a favorable preliminary safety profile with low cytotoxicity and no significant antimicrobial activity. The compound also shows low affinity for the selected GPCR targets.

While these initial results suggest limited biological activity in the tested assays, the pyrrolidine scaffold remains a structure of significant interest in drug discovery.[2][18] Future investigations could explore:

-

Screening against a broader panel of cell lines and microbial strains.

-

Evaluation in other assay formats, such as enzyme inhibition assays.

-

Chemical modification of the core structure to enhance biological activity.

This guide provides a foundational framework for the initial biological characterization of novel chemical entities, enabling researchers to make data-driven decisions in the early stages of the drug discovery process.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-tert-Butyl 3-Ethyl 4-Oxopyrrolidine-1,3-dicarboxylate | 146256-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | C12H19NO5 | CID 10868942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | 146256-98-6 [chemicalbook.com]

- 9. opentrons.com [opentrons.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. microchemlab.com [microchemlab.com]

- 15. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a key building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in public literature, this document also outlines detailed, standardized experimental protocols for determining these critical parameters.

Physicochemical Properties

1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is an off-white solid organic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉NO₅ | [1][2] |

| Molecular Weight | 257.28 g/mol | [1][2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 55 - 65 °C | [1] |

| Boiling Point | 120 °C at 0.4 mmHg | [1][3] |

| CAS Number | 146256-98-6 | [1][2] |

Solubility Profile

Currently, there is a lack of specific, quantitative solubility data for 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate in various solvents. However, qualitative descriptions from suppliers indicate its general solubility characteristics.

| Solvent | Solubility | Notes |

| Water | Low solubility | Based on its organic nature. |

| Dichloromethane | Soluble | Commonly used organic solvent. |

| Ethyl Acetate | Soluble | Commonly used organic solvent. |

To address the absence of quantitative data, a standardized experimental protocol for determining the solubility of this compound is provided below.

This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[4]

Objective: To determine the equilibrium solubility of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate in various solvents at controlled temperatures.

Materials:

-

1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, acetone)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Place the sealed containers in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow them to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Centrifuge the samples at a high speed to further separate the solid from the supernatant.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in a volumetric flask.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the original solvent, typically expressed in mg/mL or g/100mL.

Workflow for Solubility Determination:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a valuable intermediate in medicinal chemistry and organic synthesis. The primary synthetic route described is the C-acylation of N-Boc-3-pyrrolidinone. A preparatory method for the starting material, 1-tert-butoxycarbonyl-3-pyrrolidone (N-Boc-3-pyrrolidinone), via oxidation of the corresponding alcohol is also detailed. This document includes comprehensive experimental procedures, quantitative data, and workflow diagrams to facilitate replication in a laboratory setting.

Introduction

1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS No. 146256-98-6) is a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing a ketone and a β-keto ester moiety within a pyrrolidine scaffold, allows for diverse chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen permits selective reactions at other positions of the molecule. This document outlines a robust and high-yielding synthetic procedure for this compound.

Synthetic Schemes

Synthesis of Starting Material: 1-tert-butoxycarbonyl-3-pyrrolidone

A common method for the preparation of 1-tert-butoxycarbonyl-3-pyrrolidone is the oxidation of N-Boc-3-pyrrolidinol. The Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (DMSO), provides the ketone in high yield.

Caption: Synthesis of the starting material.

Main Synthetic Route: 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

The target compound is synthesized via the C-acylation of 1-tert-butoxycarbonyl-3-pyrrolidone with ethyl chloroformate in the presence of a strong base, such as sodium hydride.[1] This reaction proceeds through the formation of an enolate, which then acts as a nucleophile.

Caption: Main synthetic route to the target compound.

Experimental Protocols

Protocol 1: Synthesis of 1-tert-butoxycarbonyl-3-pyrrolidone

Materials:

-

N-Boc-3-pyrrolidinol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM, slowly add a solution of DMSO (2.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere.

-

Stir the mixture for 5 minutes.

-

Add a solution of N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous DCM to the reaction mixture at -78 °C.

-

Continue stirring at this temperature for 2 hours.

-

Add triethylamine (5.0 eq) to the reaction mixture and stir for 1 hour at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of sodium bicarbonate.

-

Dilute the mixture with ethyl acetate and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated saline.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate[1]

Materials:

-

1-tert-butoxycarbonyl-3-pyrrolidone

-

Sodium hydride (60% dispersion in mineral oil)

-

Ethyl chloroformate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ice water

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a four-neck flask, add 1-tert-butoxycarbonyl-3-pyrrolidone (1.0 eq) and anhydrous DMF.

-

Cool the mixture to 0-5 °C with stirring.

-

Add sodium hydride (1.1 eq) in portions at this temperature.

-

Slowly add ethyl chloroformate (1.1 eq) dropwise over approximately 40 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding ice water.

-

Adjust the pH of the solution to 7 with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the title compound.

Data Presentation

Reactant and Product Quantities for Protocol 2

| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Equivalents |

| 1-tert-butoxycarbonyl-3-pyrrolidone | 185.22 | 1.0 | 120 | - | 1.0 |

| Sodium Hydride (60%) | 40.00 | 1.1 | 26 | - | 1.1 |

| Ethyl Chloroformate | 108.52 | 1.1 | 70.5 | - | 1.1 |

| N,N-Dimethylformamide (DMF) | - | - | - | 600 | - |

| Product | 257.28 | - | - | - | - |

| Theoretical Yield | 257.28 | 1.0 | 166.7 | - | - |

| Actual Yield (85%) | 257.28 | 0.85 | 141.7 | - | - |

Physicochemical and Spectroscopic Data

Starting Material: 1-tert-butoxycarbonyl-3-pyrrolidone

| Property | Value |

| CAS Number | 101385-93-7 |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Appearance | White to yellow low melting solid |

| Melting Point | 34-38 °C |

Final Product: 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Disclaimer: Experimental spectroscopic data for the final product could not be located in the searched resources. The following data is computed from PubChem.

| Property | Value | Reference |

| CAS Number | 146256-98-6 | [2] |

| Molecular Formula | C₁₂H₁₉NO₅ | [2] |

| Molecular Weight | 257.28 g/mol | [2] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | [2] |

| SMILES | CCOC(=O)C1CN(CC1=O)C(=O)OC(C)(C)C | [2] |

| InChIKey | CWRFSVAKVCSOPI-UHFFFAOYSA-N | [2] |

Experimental Workflow

Caption: Step-by-step experimental workflow.

Conclusion

The protocols described provide a reliable and scalable method for the synthesis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. The high yield reported for the C-acylation step makes this an efficient route for obtaining this valuable synthetic intermediate. Researchers should perform standard analytical characterization (NMR, MS, IR) to confirm the identity and purity of the synthesized compound.

References

Application Note and Protocol: Synthesis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its pyrrolidine core is a common scaffold in numerous biologically active compounds, and the dicarboxylate functionality allows for diverse chemical modifications.[1] This molecule serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] This document provides a detailed, step-by-step protocol for the synthesis of this compound.

Reaction Scheme

The synthesis of 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is achieved through the C-acylation of N-Boc-3-pyrrolidinone with ethyl chloroformate. This reaction is a base-mediated process where a strong base is used to deprotonate the α-carbon to the ketone, followed by nucleophilic attack on the acylating agent.

Quantitative Data Summary

| Product | Starting Material | Reagents | Solvent | Yield | Purity | Appearance |

| 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | 1-tert-butoxycarbonyl-3-pyrrolidone | Sodium hydride, Ethyl chloroformate | DMF | 85% | >97% | White to slightly yellow crystalline powder |

Table 1: Summary of the synthesis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.[2][3]

Experimental Protocol

Materials:

-

1-tert-butoxycarbonyl-3-pyrrolidone (120 g)

-

Sodium hydride (26 g)

-

Ethyl chloroformate (70.5 g)

-

N,N-dimethylformamide (DMF) (600 mL)

-

Ice water

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

1000 mL four-neck flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure: [2]

-

Reaction Setup:

-

To a 1000 mL four-neck flask, add 1-tert-butoxycarbonyl-3-pyrrolidone (120 g) and N,N-dimethylformamide (DMF, 600 mL).

-

Cool the reaction mixture to 0-5°C using an ice bath and begin stirring.

-

-

Addition of Base:

-

At 0-5°C, add sodium hydride (26 g) in batches to the stirred solution.

-

-

Acylation:

-

Slowly add ethyl chloroformate (70.5 g) dropwise over approximately 40 minutes, maintaining the temperature between 0-5°C.

-

-

Reaction Monitoring:

-